molecular formula C23H25FN4O2 B2694845 N-(2,5-dimethylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251553-03-3

N-(2,5-dimethylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2694845
CAS No.: 1251553-03-3
M. Wt: 408.477
InChI Key: SLHQTYJSIITZDJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole heterocycle, a piperidine ring, and a 3-fluorophenyl substituent. The compound’s structural determination likely employed crystallographic techniques such as SHELX-based refinement, a widely used method for small-molecule analysis . Although direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest applications in antiproliferative, anti-inflammatory, or receptor-targeted therapies.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-15-6-7-16(2)20(12-15)25-21(29)14-28-10-8-17(9-11-28)23-26-22(27-30-23)18-4-3-5-19(24)13-18/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHQTYJSIITZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety, which is known for a diverse range of pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's chemical formula is C23H25FN4O2C_{23}H_{25}FN_{4}O_{2}, with a molecular weight of 408.5 g/mol. The structure features a piperidine ring linked to an acetamide group and a fluorophenyl-substituted oxadiazole unit.

PropertyValue
Molecular FormulaC23H25FN4O2
Molecular Weight408.5 g/mol
CAS Number1251553-03-3

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities, including:

  • Anticancer : Many oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Some studies suggest these compounds possess antibacterial and antifungal properties.
  • Anti-inflammatory : Evidence points to their potential in reducing inflammation through various mechanisms.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. For instance:

  • IC50 Values : The compound has been reported to have an IC50 value in the micromolar range against human colon adenocarcinoma (HT29) and breast cancer cells (MCF7), indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. Specific tests showed:

  • Zone of Inhibition : The compound displayed a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting effective antibacterial activity .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : The compound could interact with specific cellular receptors that modulate signaling pathways related to apoptosis and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

  • In Vitro Cytotoxicity Study :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a concentration-dependent manner.
    • The results indicated that the compound's structure is crucial for its anticancer activity.
  • Antimicrobial Efficacy Assessment :
    • A series of antimicrobial tests were conducted where the compound was tested against standard bacterial strains.
    • Results showed promising antibacterial activity comparable to conventional antibiotics.

Comparison with Similar Compounds

Fluorinated Aromatic Groups

  • The 3-fluorophenyl group in the target compound contrasts with 3,5-bis(trifluoromethyl)phenyl () or 2,5-difluorophenyl () substituents. Fluorination typically enhances lipophilicity and bioavailability, but bulkier groups (e.g., trifluoromethyl) may sterically hinder target binding.

Piperidine vs. Other Cyclic Amines

The piperidine ring in the target compound provides conformational flexibility and basicity, facilitating interactions with ionizable residues in enzyme active sites. In contrast, pyridinyl () or pyrrolidinyl groups in analogs may alter hydrogen-bonding capacity or steric effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,5-dimethylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, and what key reagents are involved?

  • Methodology : The synthesis typically involves sequential steps:

Oxadiazole ring formation : Reacting 3-fluorophenyl amidoxime with a carbonyl source (e.g., trichloroacetic anhydride) under reflux in anhydrous solvents like tetrahydrofuran (THF) .

Piperidine coupling : The oxadiazole intermediate is coupled to a piperidine derivative using nucleophilic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

Acetamide linkage : The final step involves reacting the piperidine-oxadiazole intermediate with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C .

  • Key reagents : DMF, K₂CO₃, Pd catalysts, and zeolites (for selective catalysis) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 450.2) .

Q. What stability considerations are critical during storage and handling?

  • Methodology :

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the oxadiazole ring .
  • pH stability : Avoid aqueous solutions with pH <4 or >10, as extreme conditions hydrolyze the acetamide bond .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-oxadiazole coupling step?

  • Methodology :

  • Catalyst screening : Test Pd/C, Pd(OAc)₂, or NiCl₂ with ligands (e.g., BINAP) to reduce side-product formation .
  • Solvent optimization : Replace DMF with toluene or dioxane to improve solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2–3 hours at 150°C, enhancing yield by 15–20% .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogens (F, Cl, Br) at the phenyl ring and test against target enzymes (e.g., cyclooxygenase-2). Fluorine often enhances metabolic stability due to electronegativity .
  • In vitro assays : Compare IC₅₀ values in enzyme inhibition studies. For example, fluorophenyl derivatives may show 10-fold higher potency than chlorophenyl analogs .

Q. How should conflicting data in cytotoxicity assays be resolved?

  • Methodology :

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assay results .
  • Positive controls : Compare with known cytotoxic agents (e.g., doxorubicin) to calibrate experimental conditions .

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodology :

  • Deuterium incorporation : Replace hydrogen with deuterium at labile positions (e.g., acetamide methyl groups) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the acetamide as an ester derivative to enhance oral bioavailability .

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